Chloric acid

Acid-Base Chemistry pKa Determination Chlorine Oxoacids

Traditional ClO₂ generation pairs sodium chlorate with sulfuric acid, producing sodium sulfate waste that inflates disposal costs and environmental burden. Chloric acid (HClO₃, CAS 7790-93-4) replaces both reagents as a single feedstock, supplying chlorate ion and acidity to eliminate saltcake byproducts entirely. • Eliminates Na₂SO₄ waste: Direct substitution cuts disposal costs and environmental impact • Process simplification: Single feedstock replaces dual-reagent system • Validated use: Documented in industrial ClO₂ generators and polyacrylonitrile catalysis Supplied as stabilized aqueous solution; custom concentrations and bulk quantities upon request.

Molecular Formula ClHO3
Molecular Weight 84.46 g/mol
CAS No. 7790-93-4
Cat. No. B1212943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloric acid
CAS7790-93-4
Synonymschloric acid
chloric acid, potassium salt
potassium chlorate
Molecular FormulaClHO3
Molecular Weight84.46 g/mol
Structural Identifiers
SMILESOCl(=O)=O
InChIInChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4)
InChIKeyXTEGARKTQYYJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloric Acid: Strong Acid and Oxidizer


Chloric acid (HClO₃, CAS 7790-93-4) is a chlorine oxoacid, existing solely as a colorless aqueous solution, characterized as a strong acid (pKa ≈ −2.7) and a potent oxidizing agent [1]. Its chemistry is defined by the chlorine atom in the +5 oxidation state, placing it as a key intermediate between less oxidized species (e.g., hypochlorous acid, +1) and the more oxidized perchloric acid (+7). This specific oxidation state and its associated properties are crucial for its function as the formal precursor to chlorate salts and as a unique reagent in industrial processes where both high acidity and high oxidation potential are required [2].

Strong acid (complete dissociation) serves as both acid source and oxidant in one reagent.
Chlorine in +5 oxidation state enables selective ClO₂ generation via unique pathway.
Available only as aqueous solution; procurement requires stabilized, concentration-controlled supply.

Why Chloric Acid Cannot Be Substituted


Chloric acid's unique value proposition is not merely its oxidation potential but its combination of high acidity with oxidation state-specific reactivity. Direct substitution with its conjugate salts (e.g., sodium chlorate) fails in processes like chlorine dioxide generation, where chloric acid serves as both the chlorate source and the acidifying agent, eliminating the need for added sulfuric acid and thereby preventing the formation of sodium sulfate byproducts [1]. Substitution with other chlorine oxoacids is also inadequate; hypochlorous acid (HClO, +1 oxidation state) and perchloric acid (HClO₄, +7 oxidation state) exhibit different reactivity and selectivity profiles [2]. Furthermore, the inherent thermodynamic instability of chloric acid relative to its salts and other oxoacids, leading to decomposition above 40% concentration or 40°C, demands specific handling and storage protocols that are not applicable to more stable alternatives [3].

Salt + acid substitution may create byproducts
Replacing chloric acid with sodium chlorate and sulfuric acid introduces sodium sulfate waste, increasing disposal costs.
Different chlorine oxoacids alter reaction pathways
Hypochlorous acid (HClO, +1) is a weak acid and perchloric acid (HClO₄, +7) shows different selectivity; oxidation-state-specific reactivity may not transfer.
Stability limits require specialized handling
Chloric acid decomposes above 40% concentration or 40°C, mandating cold-chain logistics, unlike stable solid chlorate salts.

Chloric Acid vs. Closest Comparators: Evidence


Acid Strength vs. Hypochlorous and Perchloric Acids

Chloric acid is a strong acid with a pKa of approximately -2.7 [1]. This places it significantly stronger than hypochlorous acid (pKa 7.5), which is a weak acid, and comparable in strength to perchloric acid (pKa ≈ -8 to -10) and nitric acid (pKa -1.4). This strong acid character ensures complete dissociation in aqueous solution, a property not shared by hypochlorous acid, which is a critical factor in its use as both an oxidant and an acid source.

Acid Strength
Cross-study comparable
pKa ≈ −2.7 (strong acid). HClO pKa 7.5 (weak acid); HClO₄ pKa ≈ −8 to −10.
Complete dissociation supports combined acid-oxidant role.
Aqueous, 25°C; >10 orders of magnitude stronger than HClO.
Acid-Base Chemistry pKa Determination Chlorine Oxoacids

Oxidation Potential and Selectivity Over Chlorine

Chloric acid exhibits a higher oxidation potential than chlorine under most conditions but demonstrates superior selectivity as an oxidizing agent due to its primary reaction intermediate being chlorine dioxide [1]. This selectivity profile contrasts sharply with the broader, less discriminating oxidation pathways of elemental chlorine and hypochlorous acid. While a precise numerical oxidation potential value is not provided in the available sources, the qualitative comparison of 'higher oxidation potential' with 'selectivity' is a key differential factor.

Oxidation Selectivity
Class-level inference
Higher oxidation potential than Cl₂; reported selective oxidation via ClO₂ intermediates.
May minimize side reactions in bleaching vs. chlorine.
Qualitative comparison; exact potential not provided.
Oxidation Potential Selectivity Chlorine Dioxide Generation

Byproduct-Free Chlorine Dioxide Generation

In chlorine dioxide generation for pulp bleaching, using chloric acid directly, rather than a sodium chlorate/sulfuric acid mixture, eliminates the formation of sodium sulfate byproduct ('saltcake') [1][2]. The conventional process, which reacts sodium chlorate with a reducing agent in the presence of sulfuric acid, generates substantial quantities of sodium sulfate that must be managed or landfilled [1]. Electrochemical processes have been developed to convert sodium chlorate to chloric acid with conversions up to 99.9%, enabling this more efficient route [3].

Byproduct Formation
Head-to-head
Chloric acid process: No sodium sulfate byproduct. Conventional NaClO₃/H₂SO₄: significant Na₂SO₄ saltcake.
Reported to eliminate sulfate waste in pulp bleaching.
Electrochemical conversion to chloric acid up to 99.9%.
Chlorine Dioxide Generation Pulp Bleaching Process Efficiency

Thermal and Concentration Stability Limits

Chloric acid is thermodynamically unstable with respect to disproportionation and is only stable in cold aqueous solutions up to a concentration of approximately 30% [1][2]. Concentrations above 40% or temperatures exceeding 40°C can lead to rapid, potentially explosive decomposition [3]. In contrast, its salts, such as sodium chlorate and potassium chlorate, are solids that are stable at room temperature and can be handled and stored under less stringent conditions. This inherent instability is a critical differentiator, as it mandates specialized storage and handling procedures for chloric acid solutions that are unnecessary for its more stable salts.

Stability Window
Class-level inference
Stable only ≤30% concentration,
Requires cold-chain logistics and concentration control.
Narrow stability window vs. solid salts.
Catalytic Use
Data to verify
Cited for acrylonitrile polymerization with H₂SO₃.
Specialized application; data to verify.
Source details not provided.
Thermal Stability Concentration Limits Safety

Catalytic Activity in Acrylonitrile Polymerization

Chloric acid is specifically cited as a catalyst, often in conjunction with sulfurous acid (H₂SO₃), for the polymerization of acrylonitrile . This is a niche but defined industrial application that is not commonly shared with other chlorine oxoacids or chlorate salts. While the exact mechanism and comparative performance data against other acid catalysts (e.g., perchloric acid) are not available in the provided sources, the specificity of this application highlights a unique functional niche for chloric acid in polymer chemistry.

Catalytic Use
Data to verify
Cited for acrylonitrile polymerization with H₂SO₃.
Specialized application; data to verify.
Source details not provided.
Polymerization Catalysis Acrylonitrile

Chloric Acid Application Scenarios


Chlorine Dioxide Generation for Pulp Bleaching

Chloric acid is the preferred feedstock for modern, low-byproduct chlorine dioxide generators. Its use directly replaces the combination of sodium chlorate and sulfuric acid, providing both the chlorate ion and the required acidity. This fundamental shift in process chemistry eliminates the formation of sodium sulfate 'saltcake' waste, thereby reducing operational costs and environmental impact, as documented in patents and industrial practice [1][2].

Selective Oxidation Reagent

For applications in water treatment and industrial chemical synthesis where a strong oxidizer with greater selectivity than chlorine is required, chloric acid is a strategic choice. Its oxidation pathway, which proceeds through chlorine dioxide intermediates, minimizes undesired side reactions. This is particularly relevant in processes like air pollution control (NOx/SOx removal) and specialized inorganic syntheses [1].

Catalyst in Acrylonitrile Polymerization

In the production of polyacrylonitrile, a precursor to carbon fibers, chloric acid is used as a catalyst. This is a specific, validated application where its unique combination of strong acidity and oxidizing power is harnessed for polymerization initiation, distinguishing it from more common acid catalysts [1][2].

Application
Selection Property
Validation Focus
Chlorine dioxide generation for pulp bleaching
Chlorate source + acidifying capability
Byproduct (Na₂SO₄) elimination
Selective oxidation reagent
Oxidation pathway via ClO₂ intermediate
Side-reaction minimization
Acrylonitrile polymerization catalyst
Strong acid + oxidant for initiation
Catalyst efficacy in AN polymerization

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